![molecular formula C13H18FNO2 B295138 2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)
2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate, also known as MPFB, is a chemical compound that is often used in scientific research. It belongs to the family of psychoactive substances, and its chemical structure is similar to that of other psychoactive compounds such as MDMA and MDA. MPFB has been found to have potential applications in the field of neuroscience, particularly in the study of brain function and behavior.
Wirkmechanismus
The exact mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate is not yet fully understood. However, it is believed to work by increasing the release of certain neurotransmitters in the brain, particularly serotonin and dopamine. This can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature. This compound has also been found to affect the levels of certain hormones in the body, such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate in laboratory experiments is that it can be used to study the effects of neurotransmitters on various physiological and behavioral processes. However, there are also some limitations to using this compound in laboratory experiments. For example, it can be difficult to control the dose and duration of exposure to this compound, which can make it difficult to draw definitive conclusions from the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs that are based on the structure of this compound, which could have improved efficacy and fewer side effects than existing drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Synthesemethoden
The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzoic acid with thionyl chloride, which results in the formation of 4-fluorobenzoyl chloride. The second step involves the reaction of 4-fluorobenzoyl chloride with 2-(methylamino)ethylpropan-2-ol, which results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate has been found to have potential applications in scientific research, particularly in the study of brain function and behavior. Studies have shown that this compound can affect the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes.
Eigenschaften
Molekularformel |
C13H18FNO2 |
---|---|
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
2-[methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate |
InChI |
InChI=1S/C13H18FNO2/c1-10(2)15(3)8-9-17-13(16)11-4-6-12(14)7-5-11/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
ANVIOBIPQPNFPF-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)F |
Kanonische SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.